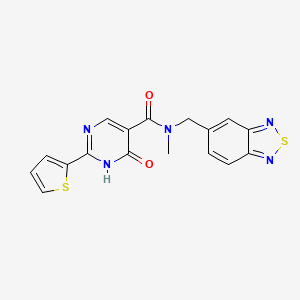

![molecular formula C11H21N7O B5555222 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazine derivatives often involves nucleophilic substitution reactions, with starting materials like 2,4,6-trichloro-1,3,5-triazine being common precursors. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been synthesized from 2,4,6-trichloro-1,3,5-triazine, showcasing the versatility of triazine as a core structure for developing ligands and complexes with potential applications in catalysis and material science (Hermon & Tshuva, 2008).

Molecular Structure Analysis

Molecular structure analysis of triazine derivatives reveals their potential for forming stable complexes with metals, as demonstrated by the synthesis of a dinuclear complex involving ethylene-bridged bis(triazine). The complex's structure, characterized by deviations from planarity and long metal-nitrogen bonds, underscores the triazine derivatives' structural diversity and the potential for creating rigid frameworks (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including the formation of dinuclear complexes and interactions with other compounds to synthesize new materials. These reactions highlight the chemical reactivity and the ability of triazine derivatives to form complexes with distinct properties, such as reduced cytotoxicity, which could be beneficial for biomedical applications (Hermon & Tshuva, 2008).

Applications De Recherche Scientifique

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance

Triazines, a class of heterocyclic compounds, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties among others. Triazines, due to their unique structure, have been a focus for the development of future drugs, highlighting their significance in medicinal chemistry. The triazine scaffold, specifically, has been leveraged for synthesizing derivatives that exhibit potent pharmacological activities, underscoring the importance of these compounds in drug discovery and therapeutic applications (Verma, Sinha, & Bansal, 2019).

Synthesis and Antitumor Activities of 1,2,3-Triazines and Derivatives

1,2,3-Triazines and their benzo- and hetero-fused derivatives have shown a broad spectrum of biological activities, including notable antitumor effects. The review of literature up to 2016 indicates that these compounds, due to their efficacy and simplicity in synthesis, hold significant potential as scaffolds for antitumor drug development. This suggests the versatility of the triazine core in medicinal chemistry, especially in the context of designing new antitumor agents (Cascioferro et al., 2017).

Propriétés

IUPAC Name |

1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N7O/c1-6(2)13-9-15-10(14-7(3)4)17-11(16-9)18(5)8(12)19/h6-7H,1-5H3,(H2,12,19)(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLLZBDHXHUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N(C)C(=O)N)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Bis-isopropylamino-[1,3,5]triazin-2-yl)-1-methyl-urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)